molecular formula C10H18ClNO2 B1479987 2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one CAS No. 2098092-62-5

2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one

Cat. No. B1479987
M. Wt: 219.71 g/mol
InChI Key: WIBTWTWNEBJUQJ-UHFFFAOYSA-N
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Description

This would typically include the compound’s molecular formula, molecular weight, and structural formula. It might also include the compound’s IUPAC name and any common names it might have.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions.


Scientific Research Applications

Electrooptic Film Fabrication

One application area is in the fabrication of electrooptic films, where the architecture of related pyrrole and pyridine-based chromophores is crucial. These chromophores, including compounds with similar heterocyclic "push-pull" structures, have been synthesized and characterized to understand their covalent self-assembly, thin-film microstructure, and nonlinear optical response. The molecular architecture and film growth methods significantly impact the films' optical and electrooptic properties, underscoring the relevance of such compounds in developing advanced electrooptic materials (Facchetti et al., 2006).

Catalytic Processes

In catalysis, related compounds have been utilized in innovative transformations. For example, cationic iridium(I) complexes catalyze the hydroamination of specific amines, followed by hydrosilation, demonstrating a one-pot, tandem procedure with high yields. This showcases the potential of such chemical structures in facilitating efficient and novel catalytic processes (Field et al., 2003).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have more specific questions about a particular type of analysis, feel free to ask!


properties

IUPAC Name

2-chloro-1-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-3-14-7-9-6-12(5-8(9)2)10(13)4-11/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBTWTWNEBJUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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